N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxyl group at position 6. A methylisoxazole-4-carboxamide moiety is attached via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
3,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-6-9(7(2)21-17-6)11(19)14-5-8-15-16-10-12(20)13-3-4-18(8)10/h3-4H,5H2,1-2H3,(H,13,20)(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILLUNMDGJTDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide are c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell proliferation and angiogenesis, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activities. This inhibition results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a triazolo[4,3-a]pyrazine core linked to a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₅H₁₈N₄O₃, and it has a molecular weight of approximately 302.34 g/mol. The presence of multiple functional groups enhances its solubility and biological activity.
Target Pathways
Research indicates that this compound exhibits antibacterial activity , particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interference with essential bacterial proteins or enzymes critical for growth and survival.
Biochemical Interactions
The compound likely disrupts key biochemical pathways in bacteria, leading to their inhibition. This may involve:
- Inhibition of cell wall synthesis
- Disruption of protein synthesis
- Interference with nucleic acid metabolism
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description | Target Organisms/Cells |
|---|---|---|
| Antibacterial | Inhibits growth of pathogenic bacteria | Staphylococcus aureus, Escherichia coli |
| Antineoplastic | Potential anti-cancer effects | Various cancer cell lines (e.g., TK-10) |
| Antifungal | Activity against certain fungal strains | Specific fungal pathogens |
Case Studies and Experimental Data
- Antibacterial Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
- Antineoplastic Activity : In a study involving human cancer cell lines (TK-10 and HT-29), the compound exhibited moderate cytotoxicity with IC50 values around 20 µM. This suggests potential for further development as an anticancer agent .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells as evidenced by increased annexin V staining and caspase activation assays.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the triazolopyrazine core through cyclization reactions.
- Introduction of the isoxazole moiety via condensation reactions with appropriate precursors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolo-pyrazine derivatives. Below is a detailed comparison with structurally related analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variability: The target compound uses a [1,2,4]triazolo[4,3-a]pyrazine core, whereas compound 8c () employs a more complex pyrazolo-triazolo-pyrimidine scaffold. The latter’s additional pyrimidine ring may enhance π-π stacking interactions in enzyme binding .
Functional Group Impact: The carboxamide group in the target compound contrasts with the benzamide in 16 and the sulfonamide in 8c. The 3,5-dimethylisoxazole in the target compound vs. the 5-methylisoxazole in 8c suggests steric and electronic differences that may influence target selectivity .
Synthetic Routes :
- Compound 16 was synthesized via amide coupling followed by column chromatography, emphasizing modularity for analog generation .
- Compound 8c required refluxing with carbon disulfide and pyridine, a method favoring cyclization but posing challenges in handling hazardous reagents .
Pharmacological Implications: The hydroxyl group at position 8 in the target compound may confer antioxidant properties, analogous to phenolic antioxidants like compound 16 . The absence of thiol groups (cf.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
